molecular formula C23H36N7O19P3S B1249405 oxalyl-CoA

oxalyl-CoA

Cat. No.: B1249405
M. Wt: 839.6 g/mol
InChI Key: QVXMZFTWJVBUHP-IBOSZNHHSA-N
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Description

Oxalyl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of oxalic acid. It has a role as an Escherichia coli metabolite. It derives from an oxalic acid. It is a conjugate acid of an this compound(5-).

Q & A

Q. What enzymatic pathways involve oxalyl-CoA in plants, and how do they contribute to stress tolerance?

Basic
this compound is central to two pathways in plants: (1) oxalate degradation via this compound synthetase (AAE3) and this compound decarboxylase (OXC), converting oxalate to CO₂ and formate, and (2) β-ODAP biosynthesis in Lathyrus sativus (grass pea), where this compound condenses with L-DAPA to form the neurotoxin β-ODAP . These pathways are critical for mitigating abiotic stresses like aluminum (Al) toxicity. For example, VuAAE3 in Vigna umbellata enhances Al tolerance by reducing cytosolic oxalate accumulation, which otherwise inhibits root growth . Similarly, AtAAE3 in Arabidopsis defends against oxalate-secreting pathogens by degrading oxalate .

Q. How do structural studies of this compound synthetase (OCS) inform its catalytic mechanism?

Advanced
Recent cryo-EM structures (e.g., PDB 8AFG) of yeast OCS reveal a hexameric "horseshoe-like" assembly with asymmetric subunit arrangements, highlighting conserved ATP- and oxalate-binding motifs . Homology modeling of LsAAE3 (grass pea) aligns with Arabidopsis AAE3, identifying residues critical for ATP coordination (e.g., Lys-567) and oxalate binding (e.g., Arg-207) . Mutagenesis studies confirm these residues are essential for catalytic activity, as single-residue mutants (e.g., R207A) abolish β-ODAP synthesis . Structural insights also explain substrate specificity, such as the inability of chemically synthesized this compound to react with LsBOS due to improper CoA moiety conformation .

Q. What methods are used to quantify this compound in enzymatic assays?

Basic

  • LC-MS/MS : Quantifies this compound via m/z 838 ([M-H]⁻) with a detection limit of ~50 nM. Used to monitor β-ODAP synthesis by tracking this compound consumption .
  • Enzymatic Coupling Assays : Measure formate production (from this compound decarboxylation) using formate dehydrogenase (FDH) and NAD⁺ reduction .
  • Bradford Assay : Quantifies protein concentrations (e.g., MeOXC4 activity assays) to standardize enzyme loading .

Q. How can researchers resolve contradictions in this compound's role in β-ODAP synthesis?

Advanced
Discrepancies between Edwards et al. (low this compound synthesis efficiency) and other studies arise from methodological differences:

  • Substrate Purity : Enzymatically synthesized this compound (via LsAAE3) is bioactive, while chemically synthesized versions may lack proper stereochemistry .
  • Enzyme Preparation : Contaminants (e.g., residual LsAAE3 in LsBOS preps) can skew results. Purification via HPLC and mutant controls (e.g., LsBOS-K567A) confirm β-ODAP synthesis requires LsBOS alone .
  • pH Dependence : LsBOS activity is optimal at pH 7.5, whereas Edwards et al. used pH 9, which inactivates the enzyme .

Q. How is this compound involved in microbial oxalate degradation?

Basic
In bacteria like Oxalobacter formigenes and Bifidobacterium lactis, this compound is decarboxylated to formyl-CoA by this compound decarboxylase (OXC), a thiamine pyrophosphate (ThDP)-dependent enzyme. This pathway requires:

  • OxlT Transporter : Imports extracellular oxalate .
  • Formyl-CoA Transferase (FCOCT) : Transfers CoA from formyl-CoA to oxalate, regenerating this compound .
  • OXC : Converts this compound to formate and CO₂, which are excreted . Heterologous expression of B. lactis oxc in E. coli confirms activity (~63 kDa homodimer) and product inhibition by formyl-CoA .

Q. What are the challenges in studying this compound's stability, and how are they mitigated?

Advanced

  • Hydrolysis in Aqueous Solutions : this compound and formyl-CoA rapidly hydrolyze (t₁/₂ < 5 minutes at 30°C). Strategies include:
    • Cryo-Trapping : Freeze-quenching enzyme-substrate complexes for crystallography (e.g., β-aspartyl-CoA intermediate in FCOCT) .
    • Low-Temperature Assays : Conduct reactions at 4°C to slow hydrolysis .
    • Competitive Inhibitors : Use oxalate analogs (e.g., malonate) to stabilize CoA-transferase complexes .
  • Enzyme-Substrate Mismatch : MeOXC4 mutants with altered kon/koff rates for this compound improve formyl-CoA release in synthetic formate assimilation pathways .

Properties

Molecular Formula

C23H36N7O19P3S

Molecular Weight

839.6 g/mol

IUPAC Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoacetic acid

InChI

InChI=1S/C23H36N7O19P3S/c1-23(2,16(33)19(34)26-4-3-12(31)25-5-6-53-22(37)21(35)36)8-46-52(43,44)49-51(41,42)45-7-11-15(48-50(38,39)40)14(32)20(47-11)30-10-29-13-17(24)27-9-28-18(13)30/h9-11,14-16,20,32-33H,3-8H2,1-2H3,(H,25,31)(H,26,34)(H,35,36)(H,41,42)(H,43,44)(H2,24,27,28)(H2,38,39,40)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

QVXMZFTWJVBUHP-IBOSZNHHSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)O)O

Synonyms

oxalyl-CoA
oxalyl-coenzyme A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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